6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride

Description

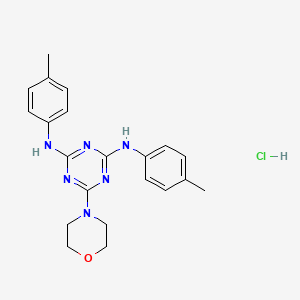

Chemical Structure: 6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride (CAS RN: 1179480-59-1) is a triazine derivative with a central 1,3,5-triazine core substituted by a morpholino group at position 6 and p-tolyl (4-methylphenyl) groups at positions 2 and 2. The hydrochloride salt enhances its solubility and stability .

Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, 2,4-dichloro-6-morpholino-1,3,5-triazine reacts with N-methylaniline in the presence of Na₂CO₃ in tetrahydrofuran (THF), followed by purification to isolate the hydrochloride salt .

Characterization:

Key analytical methods include:

Properties

IUPAC Name |

2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXBKBCLACPDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves the sequential nucleophilic substitution of cyanuric chloride The process begins with the reaction of cyanuric chloride with morpholine to introduce the morpholino groupThe final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can result in different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit various cancer-related pathways, including those involving DNA topoisomerase IIα and carbonic anhydrases. These pathways are crucial for cell proliferation and survival in cancerous tissues.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating inflammatory responses through the inhibition of specific signaling pathways associated with cytokine production and immune cell activation. This makes it a candidate for therapeutic applications in inflammatory diseases.

Mechanisms of Action

The mechanisms by which 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride exerts its biological effects include:

- Enzyme Inhibition : Acts as an inhibitor of various enzymes linked to cancer progression and inflammation.

- Receptor Modulation : Interacts with receptors relevant to central nervous system disorders and inflammation.

- Signal Transduction Pathways : Influences key signaling pathways such as the PI3K/Akt pathway.

Agricultural Applications

The compound is being explored for its use as a herbicide due to its ability to inhibit specific enzymes in plants. Its application in agriculture could provide a means to control unwanted vegetation effectively while minimizing environmental impact.

Materials Science Applications

In materials science, this compound is utilized in the development of polymer photostabilizers and other advanced materials. Its unique chemical properties allow for enhanced performance in various applications.

Data Table: Summary of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Inhibition of DNA topoisomerase IIα |

| Anti-inflammatory effects | Modulation of cytokine production | |

| Agriculture | Herbicide development | Inhibition of specific plant enzymes |

| Materials Science | Polymer photostabilizers | Enhanced stability and performance |

Case Studies

- Antitumor Activity Study : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines in vitro. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.

- Herbicidal Efficacy Assessment : Field trials assessing the herbicidal properties of the compound showed promising results in controlling specific weed species without adversely affecting crop yield.

- Material Stability Testing : Research on polymer formulations incorporating this compound revealed improved photostability under UV exposure compared to conventional stabilizers.

Mechanism of Action

The mechanism of action of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in cell proliferation and survival, leading to antitumor effects. In agricultural applications, it can inhibit key enzymes in plants, resulting in herbicidal activity .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Table 1: Structural and Functional Comparison

Key Differences :

Substituent Effects :

- The target compound ’s dual p-tolyl groups enhance aromatic stacking interactions compared to chloro or methoxy substituents in analogs like atrazine or 4b .

- Hydrochloride salt improves aqueous solubility (critical for pharmacological studies) versus neutral analogs .

Synthetic Routes: The target compound requires sequential substitutions (e.g., morpholine addition followed by p-tolylamine coupling), whereas bis(morpholino) derivatives (e.g., compound 20) use triphosgene-mediated urea formation .

Biological Activity: Atrazine and simazine act as herbicides via photosystem II inhibition, while the target compound’s bioactivity remains understudied but is hypothesized to target kinase pathways due to morpholino’s electron-donating properties .

Physical Properties: Melting Points: The target compound’s HCl salt likely elevates its melting point (>250°C) compared to non-salt analogs (e.g., 4i: 129–131°C) . Solubility: Hydrochloride form increases polarity, making it more water-soluble than lipophilic analogs like atrazine (log P = 2.6) .

Table 2: Spectroscopic Data Comparison

Research Implications and Gaps

- Pharmacological Potential: The morpholino group in the target compound may confer kinase inhibition activity, analogous to PI3K/mTOR inhibitors, but in vivo studies are lacking .

- Environmental Impact : Unlike chlorinated triazines (e.g., atrazine), the target compound’s hydrochloride form may reduce soil persistence, warranting ecotoxicological studies .

- Crystallographic Data : Structural elucidation via SHELX software (e.g., SHELXL) is needed to confirm hydrogen-bonding patterns in the hydrochloride salt .

Biological Activity

6-Morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique structural features, including a morpholino group and p-tolyl substitutions, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 376.46 g/mol. The presence of the morpholino group enhances its solubility and bioavailability, while the p-tolyl groups increase its lipophilicity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. Key areas of activity include:

- Anticancer Properties : The compound has been shown to inhibit various cancer-related pathways, including those involving DNA topoisomerase IIα and carbonic anhydrases. These pathways are crucial for cell proliferation and survival in cancerous tissues .

- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting specific signaling pathways associated with cytokine production and immune cell activation .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes linked to cancer progression and inflammation.

- Receptor Modulation : It interacts with receptors relevant to central nervous system disorders and inflammation, potentially affecting neurotransmitter release and inflammatory mediator production .

- Signal Transduction Pathways : The compound influences key signaling pathways such as the PI3K/Akt pathway, which is pivotal in regulating cell growth and survival .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : Cell line assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines by inducing apoptosis .

- In Vivo Efficacy : Animal models have shown that administration of this compound leads to tumor regression in xenograft models when used in combination with other chemotherapeutics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N'-bis(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Contains fluorophenyl groups | Enhanced anticancer properties |

| 6-Morpholino-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine | Di-m-tolyl substitution | Different anti-inflammatory profile |

| 2-Methylpentyl acetate | Simple alkyl ester | Lacks significant biological activity |

This table highlights how variations in substituents can influence both the pharmacological profile and potential therapeutic applications of triazine compounds.

Q & A

Q. What are the optimal synthetic routes for 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride. Key steps include:

- Step 1: Reaction of cyanuric chloride with morpholine to introduce the morpholino group at position 6 under reflux in polar aprotic solvents (e.g., 1,4-dioxane) .

- Step 2: Substitution with p-toluidine derivatives at positions 2 and 4, requiring precise stoichiometry (2:1 amine-to-triazine ratio) and temperatures (60–80°C) to avoid side reactions .

- Step 3: Hydrochloride salt formation using HCl in ethanol, enhancing stability . Optimization: Yields (~60–75%) depend on solvent purity, inert atmosphere, and controlled addition rates. Dichloromethane improves selectivity in later stages .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm; aromatic protons from p-tolyl groups at δ 6.8–7.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 437.3) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

- XRD: Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for analogous triazines .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The hydrochloride salt improves aqueous solubility (≈2–5 mg/mL in PBS), enabling in vitro studies. For hydrophobic environments (e.g., lipid bilayer penetration), DMSO or ethanol co-solvents (≤1% v/v) are used to maintain bioactivity . Pre-formulation stability tests (pH 7.4, 37°C) show <10% degradation over 48 hours .

Advanced Research Questions

Q. What mechanistic insights explain its antitumor activity, and how do structural modifications alter potency?

The triazine core inhibits kinases (e.g., EGFR) via competitive binding to ATP pockets. Key structure-activity relationships (SAR):

- Morpholino Group: Enhances solubility and hydrogen bonding with kinase hinge regions (ΔG binding ≈ -9.2 kcal/mol via docking studies) .

- p-Tolyl Substitutents: Hydrophobic interactions with kinase hydrophobic pockets increase affinity. Fluorination at para positions (e.g., replacing methyl with CF) boosts IC values (e.g., 12.2 μM → 8.7 μM in HepG2 cells) .

- Chloride vs. Methoxy Groups: Chlorophenyl derivatives show superior cytotoxicity (e.g., IC = 15.8 μM in MDA-MB-231 vs. 22.4 μM for methoxy analogs) .

Q. How can computational methods streamline reaction optimization and target identification?

- Reaction Path Search: Quantum mechanical calculations (DFT) predict intermediates and transition states, reducing trial-and-error in synthesis (e.g., identifying optimal SNAr reaction barriers) .

- Molecular Dynamics (MD): Simulations of ligand-protein complexes (e.g., with CDK2) guide rational design of analogs with higher selectivity .

- Machine Learning: QSAR models trained on IC datasets prioritize substituents for high-throughput screening .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in cytotoxicity (e.g., IC variability ±30%) arise from:

- Assay Conditions: Serum concentration (e.g., 10% FBS vs. serum-free) alters bioavailability .

- Cell Line Heterogeneity: Genetic drift in HeLa or MCF-7 lines affects drug response .

- Solution Stability: Degradation products (e.g., hydrolyzed triazine rings) in prolonged assays may confound results . Resolution: Standardize protocols (e.g., CLSI guidelines) and validate purity via LC-MS before assays .

Q. How does the compound’s reactivity under acidic/basic conditions influence material science applications?

The triazine ring undergoes hydrolysis at extremes (pH <2 or >10), limiting use in pH-sensitive polymers. However, in neutral conditions:

- Photostabilizers: Morpholino groups scavenge radicals, extending polymer lifespan under UV stress .

- Crosslinking Agents: React with thiols or amines in hydrogels, with rate constants (k ≈ 0.15 Ms) determined by stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.